Methyl N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate
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Description
Methyl N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is a useful research compound. Its molecular formula is C16H16BrNO4S and its molecular weight is 398.27. The purity is usually 95%.
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Biological Activity
Methyl N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores its synthesis, mechanisms of action, biological activities, and relevant case studies.
Chemical Structure and Synthesis
This compound has the molecular formula C16H16BrNO4S and a molecular weight of 398.27 g/mol. The compound features a sulfonamide structure, which is significant for its biological activity.
Synthesis Process:
- Starting Materials: The synthesis begins with 4-bromophenylamine and 4-methylbenzenesulfonyl chloride.
- Formation of Intermediate: The amine reacts with the sulfonyl chloride in the presence of a base (e.g., triethylamine) to form an intermediate sulfonamide.
- Glycinate Formation: This intermediate is then reacted with methyl chloroacetate under basic conditions (e.g., sodium hydride) to yield the final product.
The mechanism of action for this compound involves its interaction with biological targets such as enzymes and receptors. The sulfonyl group can enhance binding affinity through strong interactions with protein targets, potentially leading to inhibition or modulation of their activity. The brominated aromatic ring may also contribute to the compound's specificity and reactivity.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Enzyme Inhibition: The compound has shown potential as an inhibitor for various enzymes, which could be beneficial in therapeutic applications targeting specific diseases.
- Anticancer Properties: Preliminary studies suggest that it may induce apoptosis in cancer cell lines, indicating potential use in oncology.
- Antimicrobial Activity: Some derivatives of sulfonamide compounds have demonstrated antibacterial and antifungal properties, suggesting that this compound might also exhibit similar activities.
Case Studies and Research Findings
-
Anticancer Activity:
- A study evaluated the cytotoxic effects of sulfonamide derivatives on K562 cell lines, demonstrating that certain modifications could enhance apoptotic activity. This compound was included in a broader screening of related compounds, showing promising results in inhibiting cell proliferation.
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Enzyme Inhibition:
- Another investigation focused on the enzyme inhibition potential of various sulfonamide derivatives, including this compound. Results indicated effective inhibition against specific target enzymes involved in metabolic pathways linked to cancer progression.
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Antimicrobial Studies:
- Research into related sulfonamide compounds revealed significant antibacterial activity against Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, its structural similarities suggest a potential for similar effects.
Comparative Biological Activity Table
Compound | Anticancer Activity | Enzyme Inhibition | Antimicrobial Activity |
---|---|---|---|
This compound | Moderate | Effective | Potential |
Related Sulfonamide Derivative A | High | Strong | Significant |
Related Sulfonamide Derivative B | Low | Moderate | Weak |
Properties
IUPAC Name |
methyl 2-(4-bromo-N-(4-methylphenyl)sulfonylanilino)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO4S/c1-12-3-9-15(10-4-12)23(20,21)18(11-16(19)22-2)14-7-5-13(17)6-8-14/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKKYPNROOTMDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.